molecular formula C21H29Cl3N2O2 B1169777 Hydroxyzine Hydrochloride CAS No. 163837-38-5

Hydroxyzine Hydrochloride

Cat. No.: B1169777
CAS No.: 163837-38-5
M. Wt: 447.8 g/mol
InChI Key: ANOMHKZSQFYSBR-UHFFFAOYSA-N
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Description

Hydroxyzine Hydrochloride is a first-generation antihistamine and a member of the piperazine chemical class, widely recognized for its potent and selective inverse agonism of the histamine H1 receptor . This primary mechanism is responsible for its classic antihistaminic effects. Its research applications are extensive, serving as a crucial pharmacological tool in studies of allergic response, pruritus, and anxiety . Beyond H1 receptor antagonism, this compound exhibits significant interactions with other key neurological targets, including antagonism of serotonin 5-HT2A receptors and muscarinic acetylcholine receptors, which contributes to its broader pharmacological profile and utility in neuropsychiatric research . In vitro and in vivo studies frequently utilize this compound to investigate sedative pathways and anxiolytic mechanisms that are independent of the benzodiazepine class of drugs . Furthermore, its active metabolite, cetirizine (a second-generation antihistamine), provides a comparative dimension for research into blood-brain barrier permeability and peripheral versus central nervous system effects of antihistamines . Recent longitudinal studies have also explored the long-term neurodevelopmental impact of early-life exposure to centrally-acting antihistamines, highlighting the continued research interest in this molecule's safety and effects on the developing brain . From a clinical research perspective, this compound has been evaluated for its anti-pruritic efficacy in conditions like chronic urticaria and atopic dermatitis, and for its potential role in managing symptoms in urological conditions such as interstitial cystitis/bladder pain syndrome (IC/BPS) . This product is provided for research use only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOMHKZSQFYSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68-88-2 (Parent)
Record name Hydroxyzine hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID2040737
Record name Hydroxyzine dihydrochloride
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Molecular Weight

447.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2192-20-3, 163837-37-4, 163837-38-5
Record name Hydroxyzine hydrochloride [USP:JAN]
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Record name Hydroxyzine dihydrochloride, (-)-
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Record name Hydroxyzine dihydrochloride, (+)-
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Record name Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride (1:2)
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Record name Hydroxyzine dihydrochloride
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Record name Hydroxyzine dihydrochloride
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Record name HYDROXYZINE DIHYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

    Synthetic Routes: Hydroxyzine can be synthesized through various routes. One common method involves the reaction of 1-(4-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol.

    Industrial Production: The industrial production of hydroxyzine involves large-scale synthesis using optimized conditions. Details of specific industrial methods are proprietary.

  • Chemical Reactions Analysis

      Reactions: Hydroxyzine undergoes typical organic reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions but may include hydroxyzine derivatives.

  • Scientific Research Applications

    Anxiolytic Applications

    Hydroxyzine is frequently employed in the management of anxiety disorders. It is particularly useful for short-term relief of anxiety symptoms associated with psychoneuroses. A study comparing hydroxyzine to lorazepam in patients with generalized anxiety disorder showed that hydroxyzine provided rapid cognitive improvement, suggesting its efficacy as an anxiolytic agent .

    Case Study: Acute Panic Disorder

    A notable case involved a 25-year-old male with panic disorder who experienced acute exacerbation characterized by severe symptoms such as chest pain and hyperventilation. Hydroxyzine was administered, leading to significant symptom relief and stabilization of the patient's condition .

    Sedative Effects in Preoperative Settings

    Hydroxyzine is commonly used as a premedication agent to reduce anxiety and induce sedation before surgical procedures. Its sedative properties help patients feel more relaxed, facilitating smoother anesthesia induction. The drug's efficacy in this role has been well documented, with many studies highlighting its safety and effectiveness in pediatric populations as well .

    Management of Allergic Conditions

    As an antihistamine, hydroxyzine effectively treats allergic reactions, particularly pruritus associated with conditions like chronic urticaria and atopic dermatitis. A real-world observational study demonstrated that hydroxyzine significantly improved pruritus symptoms and overall quality of life in patients suffering from chronic pruritus over a 12-week period .

    Data Table: Efficacy in Pruritus Management

    Time PointDLQI Score Improvement5-D Itch Score ImprovementPercentage of Patients Reporting Relief
    Baseline---
    Week 2Significant (p < 0.0001)Significant (p < 0.0001)48.34%
    Week 4Significant (p < 0.0001)Significant (p < 0.0001)-
    Week 8Significant (p < 0.0001)Significant (p < 0.0001)-
    Week 12Significant (p < 0.0001)Significant (p < 0.0001)-

    Use in Pediatric Dentistry

    Hydroxyzine's sedative effects have made it a valuable tool in pediatric dentistry for managing anxiety and discomfort during dental procedures. Its use has been associated with positive outcomes, including reduced anxiety levels in young patients undergoing treatments .

    Potential Neurodevelopmental Concerns

    Recent studies have raised concerns regarding the long-term use of hydroxyzine in children, suggesting an association with increased risks of neurodevelopmental disorders such as tic disorders and anxiety . A comprehensive analysis indicated that frequent users exhibited higher rates of these disorders compared to short-term users, emphasizing the need for careful monitoring when prescribing hydroxyzine to pediatric populations.

    Data Table: Prevalence of Disorders in Pediatric Users

    Disorder TypeShort-Term Users (%)Frequent Users (%)Odds Ratio (95% CI)
    Tic Disorders3.775.681.44 (1.14–1.83)
    Anxiety4.215.411.28 (1.03–1.63)
    Conduct Disorder5.136.771.33 (1.07–1.66)

    Mechanism of Action

      Targets: Hydroxyzine primarily acts on histamine H₁ receptors, blocking their activation.

      Pathways: By inhibiting histamine signaling, it reduces allergic responses, itching, and skin reactions. Its sedative effect involves central nervous system depression.

  • Comparison with Similar Compounds

    Hydroxyzine Hydrochloride vs. Cetirizine Hydrochloride

    Cetirizine hydrochloride, a carboxylated metabolite of hydroxyzine, is a second-generation antihistamine with structural and functional differences:

    Parameter This compound Cetirizine Hydrochloride
    Therapeutic Class First-generation antihistamine Second-generation antihistamine
    Sedative Effects High (limits alertness) Low (minimal CNS penetration)
    Metabolism Metabolized to cetirizine Active form; does not require metabolism
    Indications Anxiety, insomnia, pruritus, allergies Allergic rhinitis, chronic urticaria
    Patient-Reported Outcomes Effective in chronic pruritus (validated DLQI/5-D itch scores) Primarily focuses on allergy relief without sedation
    Formulation Challenges Bitter taste requires taste-masking (e.g., β-cyclodextrin) Generally better tolerated orally

    Key Findings :

    • Hydroxyzine’s sedative effects make it suitable for anxiety and insomnia but limit daytime use. Cetirizine’s lack of sedation allows for daytime allergy management .
    • Hydroxyzine’s efficacy in chronic pruritus is supported by real-world studies in diverse populations .

    Comparison with Other Structurally Related Compounds

    (a) Hydralazine Hydrochloride (C₈H₈N₄·HCl)
    • Use : Antihypertensive (vasodilator) .
    • Safety protocols emphasize strict handling due to toxicity risks .
    (b) [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine Hydrochloride
    • Use : Research applications (e.g., synthetic chemistry).
    • Differentiation : Unique oxadiazole ring structure enables distinct reactivity, unlike hydroxyzine’s piperazine core .

    Pharmacological and Chemical Profiles

    Property This compound Cetirizine Hydrochloride
    Receptor Selectivity Broad H1 receptor binding (CNS and peripheral) Peripheral H1 selectivity (minimal CNS interaction)
    Half-Life ~20 hours (shorter duration requiring multiple doses) ~10 hours (once-daily dosing sufficient)
    Analytical Methods UV spectrophotometry, TLC for purity Certified reference standards (HPLC validation)

    Biological Activity

    Hydroxyzine hydrochloride is a first-generation antihistamine with significant biological activity, primarily known for its sedative, anxiolytic, and antiemetic properties. This article delves into the compound's mechanisms of action, therapeutic applications, pharmacokinetics, and safety profile, supported by case studies and research findings.

    Hydroxyzine acts primarily as an inverse agonist at the histamine H1 receptor. This action blocks the effects of histamine, alleviating allergic symptoms such as pruritus (itching) and providing sedation. Additionally, hydroxyzine exhibits activity at other receptors, contributing to its anxiolytic effects without being classified as a cortical depressant. Its sedative properties are believed to occur at the subcortical level of the central nervous system (CNS) .

    Key Actions

    • Histamine H1 Receptor : Inverse agonist activity helps relieve allergic reactions.
    • Anxiolytic Effects : Provides anxiety relief through CNS modulation.
    • Antiemetic Properties : Reduces nausea and vomiting by acting on off-target receptors .

    Pharmacokinetics

    Hydroxyzine is rapidly absorbed from the gastrointestinal tract, with a peak plasma concentration reached approximately 2 hours post-administration. The drug has a half-life of about 20 hours in adults and shorter in children (approximately 7 hours) .

    Pharmacokinetic Profile

    ParameterValue
    Absorption Rapid (Tmax ~ 2 hours)
    Half-Life Adults: ~20 hours
    Children: ~7 hours
    Elderly: ~29.3 hours
    Volume of Distribution 16.0 ± 3.0 L/kg
    Protein Binding High (specific binding not fully evaluated)

    Therapeutic Applications

    Hydroxyzine is prescribed for various conditions, including:

    • Anxiety Disorders : Demonstrated efficacy in treating generalized anxiety disorder (GAD) with comparable effects to benzodiazepines but with a better safety profile .
    • Pruritus Management : Effective in alleviating chronic itching associated with dermatological conditions .
    • Sedation : Commonly used as a premedication for surgical procedures due to its sedative effects without significant cardiovascular or metabolic side effects .

    Case Studies and Research Findings

    • Anxiety Treatment :
      A study comparing hydroxyzine to lorazepam in patients with GAD found that hydroxyzine provided greater cognitive improvement in a shorter time frame .
      • Study Design : Randomized controlled trial involving 334 patients.
      • Results : Hydroxyzine showed significant reductions in Hamilton Anxiety Rating Scale scores compared to placebo (p = .019) .
    • Pruritus Relief :
      An observational study involving 400 patients with chronic pruritus demonstrated significant improvements in quality of life and itch severity after 12 weeks of hydroxyzine treatment .
      • Outcome Measures : Dermatology Quality of Life Index (DLQI) and 5-D itch scale.
      • Results : Significant improvement noted at all follow-up intervals (p < 0.0001).
    • Bronchodilator Effects :
      Research indicates that hydroxyzine may function as a bronchodilator, improving airway conductance significantly in asthmatic patients .
      • Clinical Implication : Suggested for use in patients with bronchospastic disease undergoing surgery.

    Safety Profile

    While hydroxyzine is generally well tolerated, common adverse effects include drowsiness, dry mouth, and dizziness. Notably, its long half-life can lead to prolonged sedation, which is particularly relevant in elderly populations where increased sensitivity may occur .

    Adverse Effects Summary

    Adverse EffectFrequency
    DrowsinessCommon
    Dry MouthCommon
    DizzinessMild-to-moderate

    Q & A

    Q. What experimental models are recommended to study the subcortical CNS effects of hydroxyzine hydrochloride?

    Hydroxyzine’s mechanism involves suppression of subcortical CNS activity . To investigate this, researchers can employ:

    • In vivo electrophysiological studies in animal models to measure neuronal activity in regions like the hypothalamus or amygdala.
    • Behavioral assays (e.g., open-field tests, elevated plus maze) to assess anxiolytic or sedative effects.
    • In vitro receptor-binding assays to quantify affinity for histamine H1 receptors, a primary target of hydroxyzine.

    Q. Which physicochemical characterization methods are critical for analyzing this compound in formulation studies?

    Key techniques include:

    • Solubility profiling in water, chloroform, and acetone, as hydroxyzine HCl is highly water-soluble but less so in organic solvents .
    • Spectroscopic methods (e.g., FTIR, NMR) to confirm structural integrity and purity.
    • Dissolution testing using USP apparatus to evaluate fast-dissolving tablet (FDT) formulations, referencing kinetic models like Higuchi or zero-order release .

    Q. What safety protocols should be followed when handling this compound in laboratory settings?

    Compliance with OSHA standards (29 CFR 1910.1200) is essential:

    • Use PPE (gloves, lab coats, safety goggles) to avoid dermal/ocular exposure .
    • Store in locked, ventilated areas to prevent unauthorized access or inhalation risks .
    • Dispose of waste via approved facilities to mitigate environmental contamination .

    Advanced Research Questions

    Q. How can factorial design optimize this compound fast-dissolving tablet (FDT) formulations?

    Factorial design allows systematic evaluation of variables like disintegrant concentration and compression force. Steps include:

    • Factor screening (e.g., superdisintegrant type, binder ratio) to identify critical parameters.
    • Response surface methodology to model drug release kinetics (e.g., % release at 15 mins) and tablet hardness .
    • Validation via ANOVA to confirm statistical significance of factors.

    Q. What methodologies resolve contradictions in in vitro release data for this compound formulations?

    Discrepancies in release kinetics (e.g., deviation from Higuchi model) may arise from formulation heterogeneity or analytical variability. Solutions include:

    • Robust statistical analysis (e.g., Korsmeyer-Peppas model) to distinguish diffusion-controlled vs. swelling-driven release .
    • Accelerated stability studies to assess excipient compatibility under stress conditions (40°C/75% RH) .

    Q. How can patient-reported outcomes (PROs) be integrated into observational studies of hydroxyzine for chronic pruritus?

    PROs are critical for real-world effectiveness assessments. Validated tools include:

    • 5-D Itch Scale to quantify pruritus duration, direction, and disability.
    • Dermatology Life Quality Index (DLQI) to evaluate symptom impact on daily activities .
    • Longitudinal data collection with adjustment for confounders (e.g., concurrent antihistamines) to enhance reliability.

    Q. What in vitro models are suitable for studying hydroxyzine-induced QT prolongation risks?

    To assess cardiac safety:

    • hERG potassium channel assays using patch-clamp electrophysiology to measure IC50 values for channel blockade.
    • Langendorff-perfused heart models to monitor action potential duration (APD) changes .
    • Multi-electrode array (MEA) systems for high-throughput screening of proarrhythmic potential.

    Q. How does hydroxyzine potentiate CNS depressants, and how should this be modeled in preclinical studies?

    Hydroxyzine enhances GABAergic signaling and opioid effects. Experimental approaches include:

    • Isobolographic analysis to quantify synergistic interactions with barbiturates or benzodiazepines.
    • Dose-reduction protocols in animal models (e.g., rotarod tests) to establish safe co-administration thresholds .

    Methodological Notes

    • Contradiction Management : Conflicting safety guidelines (e.g., storage temperature variations ) require cross-referencing regional regulations (OSHA vs. JIS) and validating stability via forced degradation studies.
    • Data Reproducibility : Use USP-grade reagents and standardized protocols (e.g., USP 29 for dissolution testing ) to minimize variability.

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